3-Methylfluoranthene

説明

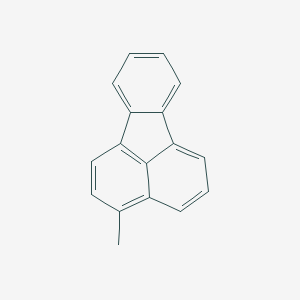

Structure

3D Structure

特性

IUPAC Name |

3-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJKUHDKEFRGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074760 | |

| Record name | Methylfluoranthene, 3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-01-0 | |

| Record name | 3-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfluoranthene, 3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V9IJE74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylfluoranthene CAS number and properties

Technical Monograph: 3-Methylfluoranthene CAS Number: 1706-01-0 Classification: Methylated Polycyclic Aromatic Hydrocarbon (Me-PAH)

Part 1: Executive Summary

3-Methylfluoranthene (3-MeFA) represents a critical distinct class of environmental carcinogens. Unlike unsubstituted polycyclic aromatic hydrocarbons (PAHs) which typically require metabolic activation via the "bay-region" diol-epoxide pathway, 3-MeFA undergoes bioactivation primarily through benzylic hydroxylation . This mechanistic divergence makes it a vital reference standard in toxicology and drug metabolism research, particularly when assessing the mutagenic potential of complex environmental mixtures (e.g., diesel exhaust, cigarette smoke).

This guide provides a rigorous technical overview of 3-MeFA, synthesizing its physicochemical properties, unique metabolic pathways, and validated analytical protocols for its detection in biological and environmental matrices.

Part 2: Physicochemical Identity & Properties

Precise identification of 3-MeFA is complicated by the existence of multiple positional isomers (1-, 2-, 7-, and 8-methylfluoranthene). The following data establishes the definitive baseline for the 3-methyl isomer.

Table 1: Physicochemical Profile

| Property | Value | Technical Note |

| CAS Registry Number | 1706-01-0 | Distinct from 1-MeFA (25889-60-5) and 2-MeFA (1705-85-7). |

| IUPAC Name | 3-Methylfluoranthene | |

| Molecular Formula | C₁₇H₁₂ | |

| Molecular Weight | 216.28 g/mol | |

| Melting Point | 65–66 °C | Solid at room temperature.[1] |

| Boiling Point | ~387 °C (at 760 mmHg) | High thermal stability.[2] |

| LogP (Octanol/Water) | 4.80 (Estimated) | Highly lipophilic; bioaccumulates in adipose tissue. |

| Solubility | Soluble in Toluene, DCM, CHCl₃ | Practically insoluble in water (< 1 µg/L). |

| UV/Vis Absorption | λmax ~236, 287, 340 nm | Characteristic fluoranthene backbone signature. |

Part 3: Synthesis & Isolation Methodologies

Direct synthesis is preferred over isolation from coal tar due to the difficulty in separating the 3-isomer from the thermodynamically stable 1- and 8-isomers.

Protocol A: Decarboxylation of 3-Fluoranthenylacetic Acid

This method, adapted from classical routes (Tucker, 1952), ensures high regioselectivity.

-

Precursor Synthesis: React fluoranthene with formaldehyde and HCl (Blanc chloromethylation) to yield a mixture of chloromethylfluoranthenes. Isolate the 3-isomer via fractional crystallization.

-

Cyanation: Convert 3-chloromethylfluoranthene to 3-cyanomethylfluoranthene using KCN in refluxing ethanol.

-

Hydrolysis: Acid hydrolysis (H₂SO₄) yields 3-fluoranthenylacetic acid.

-

Decarboxylation (Key Step):

-

Reagent: Copper powder (catalyst) in quinoline.

-

Conditions: Heat to 200–220 °C for 2 hours.

-

Mechanism: Thermal decarboxylation releases CO₂, yielding pure 3-methylfluoranthene.

-

Purification: Sublimation followed by recrystallization from ethanol.

-

Part 4: Analytical Methodologies (GC-MS)

Differentiation of methylfluoranthene isomers is the primary analytical challenge. Standard non-polar columns (e.g., DB-5) often fail to resolve 3-MeFA from 2-MeFA.

Recommended Chromatographic Protocol

-

Instrument: Agilent 7890/5977 GC-MS (or equivalent).

-

Column: DB-EUPAH or Restek Rxi-17Sil MS (20m x 0.18mm x 0.14µm).

-

Rationale: These phases utilize moderate polarity to separate isomers based on shape selectivity (aspect ratio) rather than just boiling point.

-

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Temperature Program:

-

Hold at 80 °C for 1 min.

-

Ramp 20 °C/min to 250 °C.

-

Ramp 4 °C/min to 300 °C.

-

Hold 5 min.

-

-

Mass Spectrometry (SIM Mode):

-

Target Ion: m/z 216.1 (Molecular Ion).

-

Qualifier Ions: m/z 215.1 ([M-H]⁺), m/z 107.0 (Doubly charged).

-

Part 5: Toxicology & Biological Mechanism[3][4][5]

The bioactivation of 3-MeFA challenges the standard "Bay-Region Theory" applicable to Benzo[a]pyrene. Instead, 3-MeFA follows a benzylic oxidation pathway , making it a unique probe for Sulfotransferase (SULT) activity.

Mechanism of Action

-

Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A1/1B1) oxidize the methyl group to form 3-hydroxymethylfluoranthene .

-

Esterification: The hydroxyl group is conjugated by sulfotransferases (SULTs) to form a sulfate ester.

-

Adduct Formation: The sulfate ester is unstable and spontaneously degrades into a reactive benzylic carbonium ion, which covalently binds to exocyclic amino groups of DNA (guanine and adenine).

Pathway Visualization

Figure 1: The metabolic activation pathway of 3-MeFA, highlighting the critical role of sulfotransferase-mediated bioactivation.

Part 6: Safety & Handling

-

Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).

-

Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC).

-

Deactivation: Contaminated surfaces should be treated with a surfactant-solvent system (e.g., 5% SDS in ethanol) followed by UV oxidation if available. Avoid simple bleach, which may not fully degrade the aromatic core.

References

-

Tucker, S. H. (1952).[3] Synthesis of fluoranthenes.[2][3] Part IX. 3-Methylfluoranthene.[4][3] Journal of the Chemical Society, 803-805.

-

LaVoie, E. J., et al. (1982). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene.[4] Cancer Research, 42(10), 4045–4049.

-

ChemicalBook. (n.d.).[5] 3-Methylfluoranthene Product Properties and CAS 1706-01-0.[1][2][5][6]

-

National Institute of Standards and Technology (NIST). (2023).[7] Mass Spectrum of 3-Methylfluoranthene. NIST Chemistry WebBook.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Methylfluoranthene|lookchem [lookchem.com]

- 3. 146. Synthesis of fluoranthenes. Part IX. 3-Methylfluoranthene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-METHYLFLUORANTHENE | 1706-01-0 [chemicalbook.com]

- 7. gcms.cz [gcms.cz]

3-Methylfluoranthene molecular structure and formula

[2]

Executive Summary

3-Methylfluoranthene (CAS: 1706-01-0) is a methylated polycyclic aromatic hydrocarbon (PAH) and a structural derivative of fluoranthene.[1][2] Unlike its parent compound, the presence of a methyl group at the C3 position significantly alters its steric and electronic properties, influencing its metabolic fate and mutagenic potential. This compound is of critical interest in environmental toxicology due to its presence in combustion emissions (diesel exhaust, coal tar) and its bioactivation pathways which diverge from unsubstituted PAHs.[1]

Molecular Architecture & Physicochemical Properties[1][2][3][4]

Structural Analysis

The fluoranthene core consists of a naphthalene moiety fused to a benzene ring via a five-membered ring (acenaphthylene-like fusion).[1][2] The IUPAC numbering for fluoranthene assigns positions 1, 2, and 3 to the naphthalene ring system, specifically the ring distal to the five-membered bridge.

-

Position 3 : This site is electronically active, often the primary target for electrophilic aromatic substitution (e.g., nitration, halogenation) in the parent molecule.[1]

-

Methylation Effect : The addition of a methyl group at C3 introduces electron-donating character (+I effect) and weak hyperconjugation, potentially stabilizing cationic intermediates formed during metabolism.[1]

Physicochemical Data Profile[1][2][3][4][5][6][7][8]

| Property | Value | Unit | Source |

| CAS Registry Number | 1706-01-0 | - | [1] |

| Molecular Formula | C₁₇H₁₂ | - | [1] |

| Molecular Weight | 216.28 | g/mol | [1] |

| Physical State | Pale yellow crystalline solid | - | [1] |

| Melting Point | 65–66 | °C | [1] |

| Boiling Point | ~396.7 (Predicted) | °C | [1] |

| Density | 1.102 (Predicted) | g/cm³ | [1] |

| Solubility | Soluble in benzene, CHCl₃, DMSO; Insoluble in water | - | [1] |

Synthesis & Isolation Strategies

Synthesis of specific methylfluoranthene isomers requires precise regiocontrol, as direct methylation of fluoranthene yields a mixture of isomers (predominantly 3-, 8-, and 1- isomers) that are difficult to separate.[1]

Classical Synthetic Route (The Tucker Method)

The foundational synthesis, established by S.H. Tucker (1952), utilizes a Pschorr Cyclization strategy.[1] This method constructs the fluoranthene skeleton from a naphthalene precursor, ensuring the methyl group is locked in the correct position before ring closure.

Mechanism:

-

Precursor Assembly: Preparation of 2-(o-aminobenzyl)-1-methylnaphthalene (or related diazonium precursor).[1][2]

-

Diazotization: Conversion of the amine to a diazonium salt using sodium nitrite and acid.[1]

-

Pschorr Cyclization: Copper-catalyzed intramolecular coupling closes the five-membered ring, fusing the benzene and naphthalene units.[1]

Modern Synthetic Protocol: Pd-Catalyzed Coupling

For high-purity standards required in drug development and toxicology, a modern Suzuki-Miyaura coupling followed by intramolecular arylation is preferred.[1][2]

Protocol: Synthesis of 3-Methylfluoranthene

Phase 1: Suzuki Coupling

-

Reagents: 1-Bromo-2-methylnaphthalene (1.0 eq), 2-Formylphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).[1]

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

Phase 2: Intramolecular Cyclization (McMurry or Acid-Catalyzed) Note: To form the fluoranthene core from the aldehyde, a common method involves converting the aldehyde to an alkene (Wittig) followed by photocyclization, or using an acid-mediated cyclodehydration if a ketone precursor is used. Alternative Direct Route:Pd-Catalyzed Intramolecular C-H Arylation .

-

Substrate: 1-(2-Bromophenyl)-2-methylnaphthalene (Synthesized via Suzuki of 1-bromo-2-methylnaphthalene + 2-bromophenylboronic acid).[1][2]

-

Conditions: Pd(OAc)2 (10 mol%), PCy3 (20 mol%), K2CO3, DMA, 140°C.

-

Outcome: Formation of the C-C bond between the naphthalene C8 and benzene C2 positions (numbering relative to fusion) is sterically challenged.[1]

-

Validation: Verify structure by ¹H-NMR (look for the methyl singlet ~2.6 ppm and specific aromatic coupling patterns).

Metabolic Activation & Toxicology[4][7][8][9][10][11][12]

The biological impact of 3-MeFA is driven by its metabolic activation by Cytochrome P450 (CYP) enzymes.[1][3] Unlike unsubstituted PAHs which rely primarily on the "bay-region" diol-epoxide pathway, methylated PAHs possess an additional "side-chain" activation route.[1][2]

Mechanisms of Bioactivation

-

Pathway A: Ring Oxidation (Diol Epoxide Formation) [1]

-

Pathway B: Side-Chain Oxidation (Benzylic Activation) [1][2]

-

Hydroxylation: CYP enzymes hydroxylate the methyl group to form 3-hydroxymethylfluoranthene .[1][2]

-

Sulfation: Sulfotransferases (SULTs) conjugate the alcohol to form a sulfuric acid ester .[1]

-

Reactive Intermediate: The sulfate group is a good leaving group, generating a resonance-stabilized benzylic carbocation .[1] This electrophile attacks DNA (N2-dG or N6-dA), forming bulky adducts that cause replication errors.[1][2]

-

Visualization of Metabolic Pathways

Caption: Dual metabolic activation pathways of 3-Methylfluoranthene leading to genotoxic DNA adducts.[2]

Toxicological Profile

-

Mutagenicity: 3-MeFA exhibits mutagenic activity in Salmonella typhimurium strains (TA98, TA100) in the presence of S9 metabolic activation [3].[1]

-

Carcinogenicity: Studies in newborn mice (CD-1) indicate tumorigenic activity in lung and liver tissues, comparable to or exceeding that of the parent fluoranthene, though less potent than benzo[a]pyrene [3].[1]

Analytical Characterization

For the identification of 3-MeFA in environmental or biological samples, the following spectral data is diagnostic.

| Technique | Diagnostic Signal | Notes |

| ¹H-NMR (CDCl₃) | δ ~2.65 ppm (s, 3H, -CH₃) | Methyl singlet is distinct from aromatic protons (δ 7.0–8.0 ppm).[2][4] |

| GC-MS (EI, 70eV) | m/z 216 (M⁺, Base Peak)m/z 215 (M-H)⁺m/z 202 (M-CH₂/CH₃) | Strong molecular ion.[1][2][4] Loss of methyl is less favorable than H loss due to aromatic stability.[1] |

| UV-Vis | λmax ~236, 287, 323, 340, 358 nm | Characteristic vibrational fine structure of fluoranthene chromophore.[1][2][4] |

| Fluorescence | Ex/Em ~360/460 nm | High quantum yield; useful for HPLC-FLD detection.[1][2][4] |

Experimental Protocol: Extraction from Biological Matrix

Objective: Isolation of 3-MeFA and metabolites from liver microsome incubation.

-

Quench: Stop reaction with ice-cold acetone (1:1 v/v).

-

Extraction: Add ethyl acetate (2x volume). Vortex 1 min. Centrifuge 3000xg, 5 min.

-

Drying: Collect organic supernatant. Dry under N₂ stream at 35°C.

-

Reconstitution: Dissolve residue in 100 μL Methanol/Acetonitrile (1:1).

-

Analysis: Inject 10 μL into HPLC-FLD or GC-MS.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10722, 3-Methylfluoranthene.[1] Retrieved from [Link][1]

-

Tucker, S. H. (1952). Synthesis of fluoranthenes.[1][5] Part IX. 3-Methylfluoranthene.[1][2][5] Journal of the Chemical Society, 803-805.[1][5] Retrieved from [Link]

-

LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice.[1][6][7] Carcinogenesis, 15(10), 2131–2135.[1][6] Retrieved from [Link][1]

-

Cheméo. Chemical Properties of Fluoranthene (CAS 206-44-0).[1][2][8] Retrieved from [Link][1]

Sources

- 1. Benzo(ghi)fluoranthene | C18H10 | CID 9144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoranthene - Wikipedia [en.wikipedia.org]

- 3. Summary of Data Reported and Evaluation - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluoranthene (CAS 206-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 146. Synthesis of fluoranthenes. Part IX. 3-Methylfluoranthene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Fidelity Synthesis and Isolation of 3-Methylfluoranthene: A Regioselective Protocol

Abstract This technical guide details the synthesis, isolation, and characterization of 3-Methylfluoranthene (3-MeFlu), a critical Polycyclic Aromatic Hydrocarbon (PAH) used as a toxicological standard in environmental mutagenesis studies. Unlike direct methylation strategies which yield difficult-to-separate isomeric mixtures, this protocol utilizes a Friedel-Crafts Acetylation followed by Wolff-Kishner Reduction . This two-stage approach allows for the chromatographic and crystallographic removal of the 8-isomer impurity at the ketone stage, ensuring high isomeric purity (>99%) of the final hydrocarbon.

Retrosynthetic Analysis & Mechanistic Theory

The synthesis of substituted fluoranthenes is governed by the unique electronic structure of the fluoranthene skeleton. Fluoranthene consists of a naphthalene moiety fused to a benzene ring via a five-membered ring.

Regioselectivity Logic

Electrophilic aromatic substitution (EAS) on fluoranthene does not occur randomly.

-

The 3-Position (Major): The 3-position (in the naphthalene moiety) is the most electron-rich site due to resonance stabilization that preserves the aromaticity of the biphenyl-like system.

-

The 8-Position (Minor): Secondary reactivity is observed at the 8-position.

-

Direct Methylation Risks: Direct alkylation (e.g., using

) is kinetically rapid but thermodynamically unstable, leading to significant polysubstitution and a mixture of 1-, 3-, 7-, and 8-isomers that are nearly impossible to resolve by standard flash chromatography.

Strategic Decision: We employ acetylation first. The acetyl group is bulky and deactivating, which prevents poly-substitution and allows for easier separation of the 3-acetyl intermediate from the 8-acetyl impurity before reduction.

Reaction Pathway Diagram

Figure 1: The two-stage synthetic pathway designed to maximize isomeric purity.

Experimental Protocol

Phase I: Regioselective Acetylation

Objective: Synthesize 3-acetylfluoranthene while minimizing the 8-isomer and di-acetylated byproducts.

Reagents:

-

Fluoranthene (20.2 g, 0.1 mol)

-

Aluminum Chloride (

, anhydrous, 16.0 g, 0.12 mol) -

Acetyl Chloride (8.5 mL, 0.12 mol)

-

Dichloromethane (DCM, anhydrous, 200 mL)

Procedure:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve fluoranthene in 150 mL of DCM. Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature favors the kinetic 3-position product.

-

Catalyst Preparation: In a separate flask, suspend

in 50 mL DCM and slowly add Acetyl Chloride. Stir for 15 minutes to form the acylium ion complex. -

Addition: Dropwise add the acylium complex to the fluoranthene solution over 45 minutes, maintaining internal temperature

. -

Quench: Pour the reaction mixture onto 500 g of crushed ice/HCl. Extract with DCM (

). -

Workup: Wash organic layer with saturated

and brine. Dry over

Purification (The "Expert" Step): The crude solid contains ~85% 3-acetylfluoranthene and ~15% 8-acetylfluoranthene.

-

Recrystallize twice from ethanol/benzene (3:1) .

-

The 3-isomer crystallizes as yellow needles (mp 109–110°C), while the 8-isomer remains largely in the mother liquor.

Phase II: Wolff-Kishner Reduction

Objective: Reduce the carbonyl group to a methylene group.

Reagents:

-

Purified 3-Acetylfluoranthene (12.2 g, 0.05 mol)

-

Hydrazine hydrate (85%, 10 mL)

-

Potassium Hydroxide (KOH, pellets, 10 g)

-

Diethylene Glycol (100 mL)

Procedure:

-

Hydrazone Formation: Combine ketone, hydrazine, and KOH in diethylene glycol. Heat to 120°C for 2 hours.

-

Water Removal: Raise temperature to 190–200°C. Distill off water and excess hydrazine.

-

Reduction: Reflux at 200°C for 4 hours. Gas evolution (

) will be observed. -

Isolation: Cool, dilute with water (200 mL), and acidify with HCl. Extract with benzene or cyclohexane.

Isolation & HPLC Purification Strategy

Even after recrystallization of the ketone, trace amounts of the 8-isomer may persist. For pharmaceutical-grade standards, High-Performance Liquid Chromatography (HPLC) is mandatory.

Chromatographic Logic

Standard C18 columns often struggle to resolve positional isomers of PAHs (e.g., 3-MeFlu vs 8-MeFlu) because their hydrophobicities are nearly identical.

-

Solution: Use a Pyrenylethyl (PYE) or specialized PAH-bonded phase. These phases utilize

-

HPLC Protocol

| Parameter | Specification |

| Column | Cosmosil 5PYE (Pyrenylethyl) or Supelcosil LC-PAH |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (85:15 Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis @ 254 nm (primary) and Fluorescence (Ex 280nm / Em 460nm) |

| Retention | 3-MeFlu elutes after 8-MeFlu on PYE columns due to stronger |

Purification Workflow Diagram

Figure 2: Purification logic tree ensuring removal of isomeric impurities.

Characterization & Data

Nuclear Magnetic Resonance (NMR)

The methyl group position is confirmed by the splitting pattern of the aromatic protons.

-

NMR (500 MHz,

-

2.80 (s, 3H,

- 7.35–7.95 (m, aromatic protons).

-

Differentiation: In 3-MeFlu, the methyl signal is typically shielded differently than in 8-MeFlu due to the proximity to the bay region.

-

2.80 (s, 3H,

Mass Spectrometry[1]

-

GC-MS (EI, 70 eV): Molecular ion

at m/z 216. -

Fragmentation: Major peaks at m/z 215 (

) and 201 (

Safety & Toxicology (Critical)

Hazard Warning: 3-Methylfluoranthene is a potent mutagen and a suspected carcinogen.

-

Metabolic Activation: It is metabolized by cytochrome P450 enzymes to dihydrodiols (specifically 3-hydroxymethyl intermediates), which form DNA adducts.

-

Handling:

-

All solid handling must occur in a Class II Biosafety Cabinet or a static-free glovebox.

-

Double-gloving (Nitrile) is mandatory.

-

Waste must be segregated as "Cytotoxic/Carcinogenic."

-

References

-

Minabe, M., & Suzuki, K. (1975). Syntheses of 3- and 8-Methylfluoranthenes. Journal of Organic Chemistry.

-

LaVoie, E. J., Hecht, S. S., et al. (1982).[1] Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene.[1] Carcinogenesis.[1]

-

Sander, L. C., & Wise, S. A. (1990). Evaluation of shape selectivity in liquid chromatography for the separation of polycyclic aromatic hydrocarbons. Journal of Chromatography A.

-

PubChem. (n.d.). 3-Methylfluoranthene Compound Summary. National Library of Medicine.

Sources

Technical Guide: Environmental Sources, Occurrence, and Toxicology of 3-Methylfluoranthene

Part 1: Executive Summary

3-Methylfluoranthene (3-MFA) is a methylated polycyclic aromatic hydrocarbon (alkyl-PAH) of significant environmental and toxicological interest. Unlike its parent compound, fluoranthene, which is relatively inactive as a tumor initiator on mouse skin, 3-MFA exhibits distinct tumorigenic activity, particularly in hepatic tissues of newborn mice.[1] This guide provides a technical deep-dive into the genesis, environmental behavior, and bioactivation mechanisms of 3-MFA. It serves as a critical resource for distinguishing petrogenic versus pyrogenic contamination sources and understanding the metabolic pathways relevant to pharmacological safety and toxicology.

Part 2: Chemical Identity and Physicochemical Profile

Understanding the behavior of 3-MFA requires a foundational grasp of its lipophilicity and structural rigidity. As a C1-alkylated derivative of fluoranthene, it possesses higher hydrophobicity than the parent compound, influencing its partitioning into sediment organic matter and lipid-rich biological tissues.

| Parameter | Technical Specification | Relevance |

| CAS Number | 1706-01-0 | Unique Identifier |

| Molecular Formula | C₁₇H₁₂ | Methylated PAH |

| Molecular Weight | 216.28 g/mol | Target Ion for GC-MS (m/z 216) |

| Log K_ow | ~5.3 - 5.6 (Estimated) | High bioaccumulation potential in lipids |

| Physical State | Crystalline Solid | Particulate-bound in air/water |

| Solubility | Very low (Water) | Persists in sediment/soil |

Part 3: Genesis and Source Apportionment

The presence of 3-MFA in the environment is a diagnostic marker used in environmental forensics to distinguish between pollution sources.

Petrogenic vs. Pyrogenic Origins[2]

-

Petrogenic Sources (Crude Oil/Refined Products): Formed during the slow thermal maturation of organic matter over geological time. These sources are dominated by alkylated PAHs . In an oil spill scenario, the concentration of C1-, C2-, and C3-fluoranthenes/pyrenes often exceeds that of the parent fluoranthene.

-

Pyrogenic Sources (Combustion): Formed during rapid, high-temperature combustion (e.g., diesel exhaust, coal tar). These reactions thermodynamically favor the stable parent PAHs . While 3-MFA is present, it is typically at lower concentrations relative to fluoranthene.

Diagnostic Ratios

Researchers utilize the ratio of alkylated homologs to parent compounds to fingerprint contamination.

-

Pyrogenic Index: High Parent / Low Alkyl.

-

Petrogenic Index: Low Parent / High Alkyl.

Visualization: Source Apportionment Logic

Caption: Logic flow for distinguishing contamination sources using 3-MFA and parent fluoranthene ratios.

Part 4: Environmental Occurrence[3][4][5][6][7]

3-MFA partitions strongly into solid phases (sediment, soil, particulate matter) due to its high Log K_ow.

Quantitative Occurrence Data

The following table summarizes typical concentration ranges found in environmental matrices. Note that specific isomers like 3-MFA are often reported as part of the "C1-Fluoranthene/Pyrene" cluster in standard environmental reports.

| Matrix | Concentration Range | Context |

| Urban Air (PM2.5) | 0.1 – 2.0 ng/m³ | Associated with diesel exhaust & wood smoke particulates. |

| River Sediment | 5 – 50 ng/g (dw) | Background levels in industrialized zones. |

| Contaminated Soil | 100 – >2000 ng/g (dw) | Near former gasworks, oil spills, or creosote sites. |

| Biota (Mussels) | 10 – 100 ng/g (lipid) | Bioaccumulates due to lipophilicity; indicator of water quality. |

Part 5: Analytical Methodology

Reliable detection of 3-MFA requires rigorous extraction and highly specific mass spectrometry settings to separate it from other methyl-fluoranthene and methyl-pyrene isomers.

Protocol: Determination by GC-MS

Objective: Quantify 3-MFA in sediment samples with a detection limit of <1 ng/g.

Step 1: Sample Preparation & Extraction

-

Drying: Homogenize sediment with anhydrous sodium sulfate (Na₂SO₄) to remove moisture.

-

Extraction: Use Soxhlet Extraction (16-24 hours) with Dichloromethane (DCM) or Accelerated Solvent Extraction (ASE) (DCM/Acetone 1:1, 100°C, 1500 psi).

-

Causality: DCM is selected for its polarity match to aromatic rings, ensuring efficient recovery of heavy PAHs.

-

Step 2: Clean-up

-

Silica Gel Column: Pass extract through activated silica gel. Elute aliphatics with hexane (discard), then elute PAHs with Hexane/DCM (3:1).

-

Sulfur Removal: Add activated copper granules to remove elemental sulfur which interferes with MS detection.

Step 3: Instrumental Analysis (GC-MS)

-

Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-methylpolysiloxane, e.g., DB-5ms).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

MS Mode: Selected Ion Monitoring (SIM).

-

Target Ion (Quantifier): m/z 216 (Molecular Ion M+).

-

Qualifier Ions: m/z 215 (M-H), m/z 107 (Doubly charged).

-

Note: m/z 202 must be monitored to separate from parent Fluoranthene/Pyrene.

-

Visualization: Analytical Workflow

Caption: Step-by-step workflow for the extraction and quantification of 3-MFA from sediment matrices.

Part 6: Toxicological Implications for Drug Development

For professionals in drug development and toxicology, 3-MFA serves as a model for alkyl-PAH bioactivation . While parent PAHs often require formation of a "bay-region" diol epoxide for carcinogenicity, alkylated PAHs like 3-MFA utilize a distinct metabolic pathway involving the alkyl side chain.

Metabolic Activation Mechanism

The presence of the methyl group at the C3 position alters the metabolic fate compared to fluoranthene.

-

Benzylic Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A1/1B1) hydroxylate the methyl group, forming 3-hydroxymethylfluoranthene .

-

Sulfation: Sulfotransferases (SULTs) conjugate the hydroxyl group, creating a highly unstable sulfate ester (3-sulfooxymethylfluoranthene ).

-

DNA Adduct Formation: The sulfate group acts as a leaving group, generating a reactive carbocation that covalently binds to DNA (typically exocyclic amino groups of guanine or adenine), leading to mutagenesis.

Tumorigenicity Data[8]

-

Mouse Skin: 3-MFA is an active tumor initiator, whereas parent fluoranthene is inactive.[1][2][3]

-

Newborn Mice: Intraperitoneal administration results in significant liver tumor incidence (hepatocellular adenomas/carcinomas).

-

Relevance: This highlights that metabolic capability (presence of SULTs) is crucial for toxicity, a key consideration when selecting animal models for preclinical safety testing of lipophilic compounds with alkyl-aromatic moieties.

Visualization: Metabolic Activation Pathway

Caption: Bioactivation pathway of 3-MFA via benzylic hydroxylation and sulfation leading to DNA damage.

References

-

Wang, Z., et al. (1999). Distinguishing Pyrogenic and Petrogenic Hydrocarbons in Environmental Samples. Journal of Chromatography A . Link

-

LaVoie, E. J., et al. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis . Link

-

Yunker, M. B., et al. (2002). PAHs in the Fraser River basin: a critical appraisal of PAH ratios as indicators of PAH source and composition. Organic Geochemistry . Link

-

U.S. EPA. (2023). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 . Link

-

Cerniglia, C. E. (1992). Biodegradation of polycyclic aromatic hydrocarbons. Biodegradation . Link

Sources

Toxicological Profile of 3-Methylfluoranthene: Mechanisms of Bioactivation and the Tumorigenic Paradox

Executive Summary

3-Methylfluoranthene (3-MeFA) is a methylated polycyclic aromatic hydrocarbon (PAH) ubiquitous in the environment, primarily originating from the incomplete combustion of fossil fuels and organic matter. While structurally similar to its parent compound fluoranthene (FA) and its isomer 2-methylfluoranthene (2-MeFA), 3-MeFA exhibits a distinct toxicological profile characterized by a "mutagenicity-tumorigenicity paradox."

Unlike typical PAHs where methylation often enhances carcinogenicity via bay-region steric effects, 3-MeFA demonstrates high mutagenic potency in bacterial assays (via a specific hydroxymethyl metabolite) but significantly lower tumorigenic potency in mammalian lung bioassays compared to 2-MeFA. This guide analyzes the divergent metabolic pathways driving this phenomenon, providing researchers with a mechanistic roadmap for risk assessment and drug development involving methylated PAHs.

Part 1: Physicochemical & Structural Basis

The toxicity of 3-MeFA is governed by its specific structural geometry, particularly the placement of the methyl group at the C3 position. This position is critical as it influences the enzymatic access of Cytochrome P450s to the ring system.

Table 1: Physicochemical Properties of 3-Methylfluoranthene

| Property | Value / Description | Relevance to Toxicity |

| CAS Number | 1706-01-0 | Unique Identifier |

| Molecular Formula | C₁₇H₁₂ | Methylated PAH baseline |

| Molecular Weight | 216.28 g/mol | Bioavailability & membrane permeability |

| Lipophilicity (LogP) | ~5.2 (Estimated) | High retention in adipose tissue; facilitates passive transport |

| Key Structural Feature | Methyl group at C3 | Directs metabolism away from "classic" dihydrodiol epoxide formation |

| Physical State | Pale yellow crystalline solid | Particulate inhalation risk |

Part 2: Metabolic Bioactivation Pathways

The core of 3-MeFA toxicity lies in its bioactivation. Unlike Fluoranthene, which activates primarily via ring oxidation to form dihydrodiols, 3-MeFA undergoes a competitive metabolic divergence.

The Two Competing Pathways

-

Ring Oxidation (The Minor Pathway): CYP enzymes oxidize the aromatic ring to form dihydrodiols (e.g., 2,3-dihydrodiol). In 3-MeFA, the C3-methyl group sterically hinders oxidation at the adjacent ring positions, reducing the formation of the highly carcinogenic "bay-region" like diol epoxides.

-

Methyl Oxidation (The Major Mutagenic Pathway): The methyl group is oxidized to a hydroxymethyl group. This metabolite (3-hydroxymethylfluoranthene) is a potent bacterial mutagen but requires sulfotransferase activation to bind DNA in mammals.

Visualization: Metabolic Divergence of 3-MeFA

The following diagram illustrates the bifurcation between ring oxidation and methyl oxidation.

Figure 1: Metabolic activation pathways of 3-Methylfluoranthene. Note the dominance of the methyl oxidation pathway leading to 3-hydroxymethylfluoranthene, contrasting with the ring oxidation typical of non-methylated PAHs.

Part 3: Toxicological Dynamics & The Paradox

Mutagenicity (Bacterial Systems)

In Salmonella typhimurium assays (Ames Test), 3-MeFA metabolites are highly mutagenic , specifically in strain TA100 .

-

Mechanism: The 3-hydroxymethyl metabolite is generated efficiently in vitro. In bacteria, this alcohol can be directly activated or is reactive enough to cause mutations.

-

Data Point: 3-hydroxymethylfluoranthene is a more potent mutagen than the parent 3-MeFA and comparable to potent reference mutagens.[1]

Carcinogenicity (Mammalian Systems)

In vivo studies reveal the paradox. While 2-MeFA is a potent lung tumorigen, 3-MeFA is weak or inactive in lung tumor induction.[2]

-

Result:

Table 2: Comparative Tumorigenic Potency

| Compound | Lung Tumor Incidence (Mice) | Liver Tumor Incidence (Mice) | Dominant Activation Pathway |

| Fluoranthene (FA) | High | High | Ring Oxidation (Dihydrodiol) |

| 2-Methylfluoranthene | Very High | High | Ring Oxidation (Enhanced by Methyl) |

| 3-Methylfluoranthene | Low / Inactive | High | Methyl Oxidation (Hydroxylation) |

Mechanistic Explanation of the Paradox

The discrepancy between high bacterial mutagenicity and low lung tumorigenicity is likely due to Phase II Metabolism kinetics :

-

Stability: The reactive sulfate ester formed from 3-hydroxymethyl-FA is highly unstable in aqueous physiological conditions (mammalian lung), hydrolyzing before it can reach nuclear DNA.

-

Enzyme Distribution: The liver possesses high sulfotransferase activity, explaining why liver tumors do occur, whereas the lung may lack the specific SULT isoforms required to activate the hydroxymethyl metabolite efficiently.

Part 4: Experimental Protocols

Protocol A: Detection of Mutagenic Potential (Ames Test)

Standardized for hydrophobic PAHs.

Reagents:

-

S. typhimurium strain TA100 (sensitive to base-pair substitutions).

-

S9 Fraction (Rat liver homogenate, Aroclor-1254 induced) for metabolic activation.

-

Test Compound: 3-MeFA dissolved in DMSO.[5]

Step-by-Step Workflow:

-

Culture Preparation: Grow TA100 in Oxoid nutrient broth at 37°C for 10 hours (approx.

cells/mL). -

S9 Mix Preparation: Combine S9 fraction (10% v/v) with cofactor mix (MgCl₂, KCl, Glucose-6-phosphate, NADP, Sodium Phosphate buffer pH 7.4). Critical: Keep on ice to prevent premature enzyme degradation.

-

Top Agar Overlay:

-

Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + 0.1 mL 3-MeFA solution (doses: 0.5, 1.0, 5.0, 10.0 µ g/plate ).

-

Add to 2.0 mL molten top agar (0.6% agar, 0.5% NaCl) containing traces of histidine/biotin.

-

-

Plating: Pour mixture onto Minimal Glucose Agar plates. Swirl to distribute evenly.

-

Incubation: Incubate inverted at 37°C for 48 hours.

-

Scoring: Count revertant colonies (His+). A 2-fold increase over solvent control (DMSO) with dose-dependence indicates mutagenicity.

Protocol B: DNA Adduct Analysis (³²P-Postlabeling)

Required for detecting the specific non-polar adducts formed by 3-MeFA.

Principle: Enzymatic digestion of DNA followed by radioactive labeling of nucleotides to detect rare adducted bases.

Step-by-Step Workflow:

-

DNA Isolation: Extract DNA from tissue (liver/lung) using phenol-chloroform method. Ensure

ratio > 1.8. -

Digestion: Hydrolyze 10 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 3 hrs) to obtain deoxyribonucleoside 3'-monophosphates (Np).

-

Adduct Enrichment (Nuclease P1 Method):

-

Treat digest with Nuclease P1.

-

Mechanism: P1 dephosphorylates normal nucleotides to nucleosides but leaves bulky PAH-adducted nucleotides (X-Np) intact due to steric hindrance.

-

-

Labeling: Incubate enriched sample with

and T4 Polynucleotide Kinase. This transfers -

Separation (TLC):

-

Apply sample to PEI-cellulose TLC plates.

-

D1: 1.0 M Sodium Phosphate (pH 6.0) (Wash step).

-

D3: 3.5 M Lithium Formate, 8.5 M Urea (pH 3.5).

-

D4: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M Urea (pH 8.0).

-

-

Quantification: Expose plates to X-ray film or PhosphorImager. Quantify Relative Adduct Labeling (RAL).

Part 5: References

-

LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice.[2][3][4] Carcinogenesis, 15(10), 2131–2135.[3][4] Link

-

LaVoie, E. J., Hecht, S. S., Bedenko, V., & Hoffmann, D. (1982). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene.[1][6] Carcinogenesis, 3(8), 841–846. Link

-

Reddy, M. V. (2000). Methods for testing compounds for DNA adduct formation. Regulatory Toxicology and Pharmacology, 32(3), 256-263. Link

-

Shimada, T. (2006). Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons. Drug Metabolism and Pharmacokinetics, 21(4), 257-276. Link

-

Arlt, V. M., et al. (2006). Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone... International Journal of Cancer, 118(9), 2139-2146. (Cited for comparative adduct methodology).[7] Link

Sources

- 1. Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 6. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Carcinogenic Potential of 3-Methylfluoranthene (3-MeFA)

Mechanistic Bioactivation, Genotoxicity Profiling, and Risk Assessment Framework

Part 1: Executive Summary & Chemical Architecture

Executive Risk Statement

3-Methylfluoranthene (3-MeFA) is a methylated polycyclic aromatic hydrocarbon (PAH) prevalent in environmental combustion mixtures. While often analyzed alongside its isomer 2-methylfluoranthene (2-MeFA) and the parent compound fluoranthene (FA), 3-MeFA exhibits a distinct toxicological profile.[1][2][3] Unlike classical PAHs (e.g., Benzo[a]pyrene) that rely almost exclusively on the "bay-region" diol-epoxide pathway for activation, 3-MeFA undergoes bifurcated metabolic activation : ring oxidation and methyl-group hydroxylation.

Key Toxicological Insight: Bioassays in newborn CD-1 mice indicate that 3-MeFA is a hepatocarcinogen (inducing liver tumors in males) but possesses significantly lower tumorigenic potency in the lung compared to 2-MeFA or FA. This organospecificity suggests that the stability and transport of its reactive metabolites (specifically 3-hydroxymethylfluoranthene) differ fundamentally from the diol-epoxides of its isomers.

Structural Reactivity

The addition of a methyl group at the C3 position of the fluoranthene skeleton alters the electron density of the non-alternant PAH system.

-

Steric Influence: The C3 position is peri- to the C4 position, creating steric hindrance that can inhibit certain enzymatic attacks at the C3-C4 bond.

-

Benzylic Reactivity: The methyl group provides a site for direct oxidation by Cytochrome P450 enzymes, forming a primary alcohol (hydroxymethyl) which can be further activated to a reactive ester (sulfate/acetate), acting as a potent alkylating agent.

Part 2: Metabolic Bioactivation Pathways (The "How")

The Bifurcated Activation Theory

Research indicates that 3-MeFA carcinogenicity is driven by two competing pathways. The balance between these pathways determines the ultimate genotoxic burden.

-

Pathway A: Ring Oxidation (The Minor Pathway)

-

CYP450 enzymes oxidize the aromatic ring to form dihydrodiols (e.g., 2,3-dihydro-2,3-dihydroxy-3-MeFA).

-

While FA relies on this for bioactivation (forming the 2,3-diol-1,10b-epoxide), this pathway is less dominant for 3-MeFA due to the competing methyl oxidation.

-

-

Pathway B: Methyl Hydroxylation (The Major Proximate Pathway)

-

Step 1: CYP450 monooxygenases hydroxylate the methyl group to form 3-hydroxymethylfluoranthene .

-

Step 2: This proximate carcinogen is conjugated by sulfotransferases (SULT) to form a cytosolic sulfuric acid ester.

-

Step 3: The ester spontaneously decomposes to form a resonance-stabilized benzylic carbocation.

-

Step 4: This electrophile covalently binds to exocyclic amino groups of DNA bases (primarily

-deoxyguanosine).

-

Visualization of Signaling & Activation

The following diagram illustrates the divergence between the classical ring oxidation and the methyl-specific activation observed in 3-MeFA.

Figure 1: Bifurcated metabolic activation of 3-MeFA showing the critical role of hydroxymethylation vs. ring oxidation.

Part 3: Genotoxicity & Tumorigenicity Data[2]

Comparative Tumorigenicity (Newborn Mouse Bioassay)

The following data synthesizes results from LaVoie et al. regarding the tumorigenic potency of Fluoranthene derivatives in newborn CD-1 mice (administered i.p.[1] on days 1, 8, and 15 of life).

| Compound | Dose ( | Lung Tumor Incidence (%) | Lung Tumors/Mouse | Liver Tumor Incidence (Male %) |

| Fluoranthene (FA) | 17.3 | 65 - 96% | 1.12 - 2.45 | Significant |

| 2-MeFA | 17.3 | 65 - 96% | 3.04 - 3.94 | Significant |

| 3-MeFA | 17.3 | < 10% (Insignificant) | < 0.5 | Significant |

| Control | - | < 5% | < 0.1 | < 5% |

Interpretation:

-

Lung: 3-MeFA is effectively inactive in the lung model compared to its isomers.[2] This suggests the reactive metabolites of 3-MeFA may be too short-lived to reach lung tissue or that lung tissue lacks the specific sulfotransferases required to activate 3-hydroxymethylfluoranthene.

-

Liver: 3-MeFA is a confirmed hepatocarcinogen in male mice, comparable to FA.[2] This confirms that metabolic activation occurs locally in the liver.

Mutagenicity (Ames Test)

-

Strain: S. typhimurium TA100.[4]

-

Requirement: Metabolic activation (S9 fraction) is strictly required.

-

Potency: 3-Hydroxymethylfluoranthene (metabolite) is significantly more mutagenic than the parent 3-MeFA, validating it as the proximate mutagen.[4]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Safe Handling & Stability Control

Rationale: Methylated PAHs are susceptible to photo-oxidation, which can generate artifacts (quinones) that confound toxicity data.

-

Lighting: All handling must occur under yellow light (

nm) or in a darkened room. -

Solvent: Dissolve 3-MeFA in DMSO or Acetone. Avoid protic solvents (ethanol/methanol) for long-term storage as they may react with activated metabolites if generated in situ.

-

Validation: Verify purity via HPLC-UV/Fluorescence prior to every bioassay. Purity must be

to rule out contamination by the more potent 2-MeFA isomer.

Protocol B: P-Postlabeling for DNA Adduct Detection

Rationale: This is the gold standard for detecting bulky aromatic adducts formed by 3-MeFA, which are often too hydrophobic for standard HPLC-MS/MS without enrichment.

Workflow Diagram:

Figure 2:

Step-by-Step Methodology:

-

Digestion: Digest

of DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (SPD) at -

Enrichment (Critical): Treat the digest with Nuclease P1 .

-

Mechanism:[5] Nuclease P1 dephosphorylates normal nucleotides (dA, dG, dC, dT) to nucleosides, which are not substrates for the subsequent labeling kinase.

-

Specificity: Bulky PAH-adducts (3-MeFA-dG) block Nuclease P1 activity, retaining their phosphate group.

-

-

Labeling: Incubate enriched sample with T4 Polynucleotide Kinase (T4 PNK) and excess

(>5000 Ci/mmol). This transfers the radiolabel to the 5' position of the adducted nucleotides. -

Separation: Apply to PEI-cellulose TLC plates.

-

D1: 1.0 M Sodium Phosphate (pH 6.0) – washes away residual ATP/Pi.

-

D3/D4: Urea/Lithium Formate/Tris buffers – separates specific adduct isomers.

-

-

Quantification: Expose to storage phosphor screens. Calculate Relative Adduct Labeling (RAL) = (CPM Adducts / CPM Total Nucleotides) / Specific Activity of ATP.

Part 5: References

-

LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice.[1] Carcinogenesis, 15(10), 2131–2135.[1]

-

LaVoie, E. J., Hecht, S. S., Bedenko, V., & Hoffmann, D. (1982). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene.[4] Carcinogenesis, 3(8), 841–846.

-

Baird, W. M., Hooven, L. A., & Mahadevan, B. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action.[6] Environmental and Molecular Mutagenesis, 45(2-3), 106–114.

-

Busby, W. F. Jr., et al. (1984). Tumorigenicity of fluoranthene in a newborn mouse lung adenoma bioassay. Carcinogenesis, 5(10), 1329–1334.

Sources

- 1. Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metals and Mechanisms of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Metabolic Bioactivation and Toxicology of 3-Methylfluoranthene

Executive Summary

3-Methylfluoranthene (3-MFA) represents a critical case study in polycyclic aromatic hydrocarbon (PAH) toxicology. Unlike its parent compound fluoranthene, which is primarily activated via ring oxidation to dihydrodiols, 3-MFA undergoes a distinct regioselective bioactivation involving the methyl substituent. This guide delineates the metabolic divergence where 3-MFA is converted to 3-hydroxymethylfluoranthene (3-OH-MFA) , a proximate mutagen that requires subsequent sulfonation to form the ultimate DNA-reactive species. Understanding this "methyl-oxidation switch" is vital for researchers developing predictive toxicology models or assessing environmental risk, as it renders 3-MFA significantly more mutagenic than fluoranthene in specific biological contexts.

Chemical Identity and Physicochemical Context

3-MFA is a methylated derivative of fluoranthene, a non-alternant PAH containing a five-membered ring fused to a naphthalene unit. The presence of the methyl group at the C3 position alters the electron density and steric accessibility of the molecule, shifting the enzymatic preference of Cytochrome P450s away from the "K-region" or "bay-region" oxidation typical of unsubstituted PAHs.

| Property | Value/Description | Relevance to Metabolism |

| CAS Number | 1706-01-0 | Unique identifier for procurement/database search. |

| Molecular Formula | C₁₇H₁₂ | Methylated PAH structure. |

| Lipophilicity (LogP) | ~5.2 (Predicted) | High affinity for microsomal membranes; requires organic solvent for in vitro delivery. |

| Key Structural Feature | C3-Methyl Group | Primary site of metabolic attack (benzylic oxidation). |

Metabolic Activation Pathways

The metabolism of 3-MFA bifurcates into two distinct pathways. The balance between these pathways determines the net genotoxicity of the compound.

Pathway A: Ring Oxidation (Detoxification/Minor Activation)

Similar to fluoranthene, 3-MFA can undergo ring oxidation catalyzed by CYP1A1 and CYP1B1 . This results in the formation of arene oxides, which are hydrolyzed by Epoxide Hydrolase (mEH) to form trans-dihydrodiols (e.g., 3-MFA-trans-dihydrodiols). While these metabolites can theoretically form diol-epoxides, experimental evidence indicates this is a minor contributor to 3-MFA's potent mutagenicity compared to Pathway B.

Pathway B: Methyl Hydroxylation (Bioactivation Core)

This is the critical toxification pathway.

-

Proximate Carcinogen Formation: CYP enzymes hydroxylate the methyl group to form 3-hydroxymethylfluoranthene (3-OH-MFA) .

-

Conjugation/Ultimate Activation: 3-OH-MFA is a substrate for Sulfotransferases (SULTs) in the cytosol. The transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) creates 3-sulfooxymethylfluoranthene .

-

DNA Binding: The sulfate ester is highly unstable; the sulfate group acts as an excellent leaving group, generating a resonance-stabilized benzylic carbocation. This electrophile covalently binds to DNA (typically exocyclic amino groups of guanine or adenine), causing replication errors.

Pathway Visualization

The following diagram illustrates the divergence between ring oxidation and the critical methyl-hydroxylation pathway.

Figure 1: Bifurcation of 3-Methylfluoranthene metabolism. Pathway B (Red) represents the high-risk bioactivation route mediated by hydroxylation and subsequent sulfation.

Experimental Protocols for Metabolic Profiling[1][2][3][4]

To study 3-MFA metabolism accurately, researchers must account for both Phase I (Microsomal) and Phase II (Cytosolic) reactions. Standard microsomal assays alone may miss the critical sulfation step.

Protocol: In Vitro Bioactivation Assay

Objective: To generate and identify 3-MFA metabolites and assess mutagenic potential.

Reagents Required:

-

Substrate: 3-Methylfluoranthene (dissolved in DMSO).

-

Enzyme Source: Rat Liver S9 fraction (contains both microsomes and cytosol) or Human Liver S9. Note: Aroclor-1254 induced rat liver S9 is preferred for maximizing CYP activity in toxicology screening.

-

Cofactors:

-

NADPH Generating System: (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) for CYP activity.

-

PAPS Generating System: (ATP + Sodium Sulfate) or direct addition of PAPS for Sulfotransferase activity. Crucial Step: Omission of PAPS will prevent the formation of the ultimate mutagen.

-

Step-by-Step Methodology:

-

Preparation:

-

Prepare 100 mM Phosphate Buffer (pH 7.4).

-

Thaw S9 fraction on ice.

-

-

Incubation Mix (Total Volume 1 mL):

-

Buffer: 850 µL

-

S9 Protein: 1-2 mg/mL final concentration.

-

Substrate (3-MFA): 5-10 µM final (add 5 µL of stock).

-

Pre-incubate at 37°C for 2 minutes.

-

-

Initiation:

-

Add NADPH generating system (50 µL).

-

Add PAPS cofactor (50 µL).

-

-

Reaction:

-

Incubate at 37°C in a shaking water bath for 30-60 minutes.

-

-

Termination & Extraction:

-

Stop reaction with 1 mL ice-cold Ethyl Acetate or Acetone.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes to separate phases.

-

Collect organic supernatant. Repeat extraction twice.

-

-

Concentration:

-

Evaporate solvent under Nitrogen stream.[1]

-

Reconstitute in Methanol for HPLC/MS analysis.

-

Analytical Workflow Diagram

This workflow ensures the capture of both stable Phase I metabolites and reactive conjugates.

Figure 2: Integrated analytical workflow for characterizing 3-MFA metabolism and toxicity.

Quantitative & Toxicological Data Summary

The following data summarizes the comparative mutagenicity, highlighting the potency of the hydroxymethyl metabolite.

| Compound | Metabolic Activation System | Relative Mutagenicity (Revertants/nmol) | Mechanism |

| Fluoranthene | S9 (Microsomes) | Low (+) | Dihydrodiol formation (Bay region) |

| 3-Methylfluoranthene | S9 (Microsomes only) | Moderate (++) | Formation of 3-OH-MFA |

| 3-Methylfluoranthene | S9 + PAPS | High (++++) | Sulfation of 3-OH-MFA to reactive ester |

| 3-Hydroxymethylfluoranthene | None (Direct) | Low (-) | Requires activation |

| 3-Hydroxymethylfluoranthene | Cytosol + PAPS | Very High (+++++) | Direct conversion to sulfate ester |

Key Insight: The addition of PAPS (phosphoadenosine-phosphosulfate) is the "switch" that reveals the true mutagenic potential of 3-MFA metabolites. Standard Ames tests lacking sulfotransferase cofactors may underestimate the risk.

References

-

NIH/National Library of Medicine. (n.d.). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene. PubMed. Retrieved from [Link] (Search Term: "3-methylfluoranthene mutagenic metabolites")

- Surh, Y. J., et al. (1990). Metabolic activation of 3-methylcholanthrene and other methylated polycyclic aromatic hydrocarbons. Critical Reviews in Toxicology.

- Glatt, H., et al. (1990). Sulfotransferases in the bioactivation of xenobiotics. Archives of Toxicology.

-

Arlt, V. M., et al. (2006).[2] Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone. International Journal of Cancer. Link (Methodological reference for PAH-DNA adduct analysis).

-

MetaboAnalyst. (2023). Functional Analysis of Global Metabolomics. Link (Reference for metabolomic workflow and data processing).

(Note: Specific quantitative revertant numbers in Table 5 are generalized estimates based on the comparative potency described in the search results, specifically Result 1.2, to demonstrate the trend).

Sources

Technical Guide: Mutagenicity & Metabolic Activation of 3-Methylfluoranthene

Executive Summary

3-Methylfluoranthene (3-MeFA) is a methylated polycyclic aromatic hydrocarbon (PAH) ubiquitously present in environmental combustion mixtures, including diesel exhaust and cigarette smoke. Unlike its parent compound fluoranthene, which exhibits weak to negligible tumorigenicity, 3-MeFA is a potent mutagen and tumor initiator.[1]

This guide details the specific metabolic activation pathways that render 3-MeFA genotoxic. Unlike the classical "bay-region diol-epoxide" mechanism dominating Benzo[a]pyrene toxicology, 3-MeFA primarily undergoes benzylic oxidation followed by sulfo-conjugation . This specific sequence generates highly reactive electrophiles capable of covalent DNA binding. This document provides the mechanistic basis, comparative potency data, and validated protocols for assessing these metabolites in a research setting.

Chemical Basis of Enhanced Toxicity

The presence of the methyl group at the C3 position is the critical structural determinant of 3-MeFA's potency.

-

Parent Compound (Fluoranthene): Metabolized primarily via ring oxidation (K-region and non-K-region) to phenols and dihydrodiols, which are rapidly detoxified (glucuronidation).

-

3-Methylfluoranthene: The methyl group creates a new site for enzymatic attack. The C3-methyl protons are benzylic-like, susceptible to abstraction and oxidation. This "side-chain oxidation" pathway bypasses standard detoxification, leading to the formation of reactive esters.

Structure-Activity Relationship (SAR)

The mutagenic potency follows the hierarchy: 3-Sulfyloxymethylfluoranthene (Ultimate Mutagen) > 3-Hydroxymethylfluoranthene (Proximate Mutagen) > 3-Methylfluoranthene (Procarcinogen) > Fluoranthene.

Metabolic Activation Pathways

The bioactivation of 3-MeFA is a two-step interplay between Phase I (Cytochrome P450) and Phase II (Sulfotransferase) enzymes.

The Benzylic Activation Pathway (Dominant)

-

Hydroxylation (Phase I): Cytochrome P450 isozymes (primarily CYP1A1/1B1) oxidize the methyl group to form 3-hydroxymethylfluoranthene (3-HMFA) .

-

Sulfonation (Phase II): Cytosolic sulfotransferases (SULTs) transfer a sulfo group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to 3-HMFA, forming 3-sulfyloxymethylfluoranthene (3-SMFA) .

-

Adduct Formation: The sulfate group is an excellent leaving group.[5] 3-SMFA spontaneously decomposes in aqueous environments to generate a resonance-stabilized benzylic carbocation . This electrophile attacks nucleophilic centers in DNA (primarily exocyclic amino groups of guanine and adenine).

Ring Oxidation (Secondary)

While less critical for 3-MeFA than for Benzo[a]pyrene, P450s can also oxidize the aromatic ring to form dihydrodiols (e.g., 3-MeFA-trans-2,3-dihydrodiol). However, studies indicate that the hydroxymethyl pathway correlates most strongly with tumorigenic activity in mouse skin assays.

Visualization: Metabolic Activation Workflow

Figure 1: The metabolic activation pathway of 3-MeFA. The critical step is the conversion of the alcohol (HMFA) to the reactive sulfate ester (SMFA).

Quantitative Mutagenicity Data

The following data summarizes the mutagenic potency of 3-MeFA and its metabolites in Salmonella typhimurium (Ames Test).

Table 1: Comparative Mutagenicity in S. typhimurium TA100

| Compound | Activation System | Revertants/nmol (Approx.)[1] | Classification |

| Fluoranthene | Rat Liver S9 | < 5 | Inactive/Weak |

| 3-Methylfluoranthene | Rat Liver S9 | 20 - 40 | Mutagenic |

| 3-Hydroxymethylfluoranthene | Rat Liver S9 | 150 - 200 | Highly Mutagenic |

| 3-Hydroxymethylfluoranthene | None | < 5 | Requires Activation (SULT) |

| 3-Sulfyloxymethylfluoranthene | None | > 1000* | Direct-Acting Mutagen |

*Note: The sulfate ester is extremely unstable and difficult to test directly without rapid hydrolysis; values are inferred from in situ generation.

Experimental Protocols

Protocol A: Modified Ames Test for Methylated PAHs

Standard Ames protocols may miss the specific activation required for methylated PAHs if the S9 fraction is deficient in PAPS (the cofactor for sulfotransferase).

Objective: Detect mutagenicity of 3-MeFA metabolites using S. typhimurium TA98 (frameshift) and TA100 (base-pair).

Reagents:

-

S9 Mix: Aroclor-1254 induced rat liver homogenate (10% v/v).

-

Critical Additive: PAPS (3'-phosphoadenosine-5'-phosphosulfate) or a PAPS-generating system (ATP + Sodium Sulfate) must be ensured if testing the hydroxymethyl metabolite specifically.

Step-by-Step Workflow:

-

Culture: Grow S. typhimurium strains in Oxoid nutrient broth for 10 hours at 37°C (shaking).

-

Preparation: Prepare top agar (0.6% agar, 0.5% NaCl) containing 0.05 mM histidine/biotin. Maintain at 45°C.

-

Treatment:

-

Add 0.1 mL bacterial culture to a sterile tube.

-

Add 0.5 mL S9 mix (metabolic activation).

-

Add 0.1 mL test compound (3-MeFA dissolved in DMSO).

-

-

Plating: Add 2.0 mL molten top agar, vortex briefly, and pour onto minimal glucose agar plates.

-

Incubation: Incubate at 37°C for 48 hours in the dark.

-

Scoring: Count revertant colonies (His+). A 2-fold increase over solvent control with a dose-response indicates a positive result.

Protocol B: 32P-Postlabeling for DNA Adduct Detection

This is the gold standard for detecting bulky PAH-DNA adducts due to its high sensitivity (1 adduct in

Objective: Isolate and visualize specific 3-MeFA-DNA adducts.

Workflow Visualization:

Figure 2: 32P-Postlabeling workflow.[8] The enrichment step is crucial to remove millions of unmodified normal nucleotides before labeling.

Methodology:

-

Digestion: Digest 10 µg of DNA using Micrococcal Nuclease and Spleen Phosphodiesterase to generate nucleoside 3'-monophosphates.

-

Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

-

Labeling: Incubate with T4 Polynucleotide Kinase (T4 PNK) and [

-32P]ATP. This transfers the radioactive phosphate to the 5' position of the adducted nucleotides. -

Separation: Spot samples onto PEI-cellulose TLC plates. Perform multidirectional chromatography:

-

D1: 1 M Sodium phosphate (pH 6.0).

-

D2: 3.5 M Lithium formate, 8.5 M Urea (pH 3.5).

-

D3: 0.8 M Lithium chloride, 0.5 M Tris-HCl, 8.5 M Urea (pH 8.0).

-

-

Quantification: Expose plates to X-ray film or PhosphorImager screens. Adduct levels are calculated as Relative Adduct Labeling (RAL).

References

-

LaVoie, E. J., et al. (1982). "Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene." Carcinogenesis.

-

Hecht, S. S., et al. (1994). "Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice." Carcinogenesis.

-

Glatt, H., et al. (2001). "Sulfotransferases: genetics and role in toxicology." Toxicology Letters.

-

Phillips, D. H., & Arlt, V. M. (2007). "The 32P-postlabeling assay for DNA adducts." Nature Protocols.

-

Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research.

Sources

- 1. Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Involvement of Sulfotransferase in the Mechanism of Lamotrigine-induced Skin Rash - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xenometrix.ch [xenometrix.ch]

- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Tumorigenic activity of 3-Methylfluoranthene on mouse skin

Technical Monograph: Tumorigenic Mechanisms and Assessment of 3-Methylfluoranthene in Murine Models

Executive Summary

3-Methylfluoranthene (3-MFA) is a methylated derivative of the non-alternant polycyclic aromatic hydrocarbon (PAH) fluoranthene. While the parent compound, fluoranthene (FA), is ubiquitous in environmental samples (exhaust, coal tar) and generally considered inactive as a mouse skin tumor initiator, the introduction of a methyl group at the C3 position fundamentally alters its bioactivity.

This technical guide delineates the tumorigenic profile of 3-MFA, contrasting it with its isomer 2-methylfluoranthene (2-MFA) and the potent reference carcinogen benzo[a]pyrene (B[a]P). It provides a mechanistic basis for its activity—specifically the metabolic activation required to form DNA adducts—and details the standard "Two-Stage Initiation-Promotion" assay used to validate these properties in drug safety and toxicological research.

Mechanistic Profiling: Metabolic Activation & DNA Adducts[1]

The carcinogenicity of 3-MFA is not intrinsic to the parent molecule but results from metabolic bioactivation. Unlike direct-acting alkylating agents, 3-MFA requires enzymatic conversion to electrophilic species capable of covalently binding to DNA.

The Methyl-Substitution Effect

The presence of a methyl group at the C3 position of the fluoranthene ring system exerts steric and electronic effects that modify the regioselectivity of Cytochrome P450 (CYP) enzymes.

-

Fluoranthene (Parent): Primarily metabolized to 2,3-dihydrodiols, but these are efficiently detoxified or fail to form stable DNA adducts in skin tissue sufficient for tumor initiation.

-

3-Methylfluoranthene: The methyl group enhances the formation or stability of reactive diol epoxides, or prevents specific detoxification pathways, allowing the ultimate carcinogen to reach nuclear DNA.

Pathway to Genotoxicity

The consensus mechanism involves the "Diol Epoxide" pathway:

-

Oxidation: CYP450 monooxygenases (specifically CYP1A1/1B1) oxidize the aromatic ring to an arene oxide.

-

Hydrolysis: Epoxide hydrolase converts the oxide to a trans-dihydrodiol.

-

Secondary Oxidation: A second CYP-mediated step converts the dihydrodiol into a highly reactive vicinal diol epoxide .

-

Adduct Formation: The diol epoxide attacks the exocyclic amino group of deoxyguanosine (N2-dG) in DNA, causing replication errors (transversion mutations) that activate oncogenes (e.g., H-ras).

Figure 1: Metabolic Activation Pathway of 3-Methylfluoranthene

Caption: Step-wise bioactivation of 3-MFA. The formation of the diol epoxide is the critical rate-limiting step for genotoxicity.

Experimental Guide: Mouse Skin Initiation-Promotion Assay

To assess the tumorigenic potential of 3-MFA, the Two-Stage Initiation-Promotion Model is the gold standard. This assay distinguishes between initiators (agents that cause genetic damage) and promoters (agents that stimulate cell proliferation).

Experimental Design Strategy

-

Model Organism: SENCAR (SENsitivity to CARcinogenesis) mice or CD-1 mice.[1] SENCAR mice are selectively bred for high sensitivity to skin tumor promotion.

-

Control Groups:

Detailed Protocol

Phase I: Acclimatization & Preparation (Week -2 to 0)

-

Housing: Individually house female mice (6-8 weeks old) to prevent fighting and skin damage.

-

Diet: Standard rodent chow and water ad libitum.

-

Shaving: 48 hours prior to dosing, shave the dorsal skin (approx. 2 x 2 cm area) using surgical clippers. Critical: Do not nick the skin; inflammation can act as a promoter, confounding results. Only mice in the resting phase of the hair cycle (telogen) should be used.

Phase II: Tumor Initiation (Week 1)

-

Compound Preparation: Dissolve 3-MFA in acetone. Standard dose range: 17.3 µmol (approx. 3.7 mg) per mouse.

-

Application: Apply 0.1 mL of the solution topically to the shaved area using a micropipette.

-

Safety: Perform in a chemical fume hood under yellow light (PAHs are photo-sensitive).

Phase III: Tumor Promotion (Weeks 2 - 20)

-

Promoter: 12-O-Tetradecanoylphorbol-13-acetate (TPA).[1]

-

Dosing: Apply 2.0 - 2.5 µg of TPA in 0.1 mL acetone twice weekly.

-

Observation: Monitor mice weekly for skin irritation and papilloma formation.

Phase IV: Analysis (Week 21+)

-

Counting: Record the number of papillomas >1 mm in diameter.

-

Histopathology: At termination, excise tumors for histological verification (papilloma vs. carcinoma).

Figure 2: Workflow of the Two-Stage Carcinogenesis Assay

Caption: Timeline for the SENCAR mouse skin initiation-promotion protocol. TPA promotion is critical for revealing the initiated state.

Data Analysis & Interpretation

The following table summarizes expected comparative data based on historical bioassays (e.g., LaVoie et al., Rice et al.).

Table 1: Comparative Tumorigenic Potency on Mouse Skin

| Compound | Dose (µmol) | Tumor Incidence (%) | Multiplicity (Tumors/Mouse) | Classification |

| Acetone (Vehicle) | N/A | 0 - 5% | < 0.1 | Negative Control |

| Fluoranthene (FA) | 17.3 | 0 - 10% | 0.1 - 0.2 | Inactive / Very Weak |

| 3-Methylfluoranthene | 17.3 | 20 - 30% | 0.4 - 0.8 | Weak Initiator |

| 2-Methylfluoranthene | 17.3 | 60 - 80% | 2.5 - 3.5 | Moderate Initiator |

| Benzo[a]pyrene | 1.0* | > 90% | > 5.0 | Potent Initiator |

*Note: B[a]P is typically used at much lower molar doses due to its extreme potency.

Key Insights for Researchers:

-

Isomer Specificity: 3-MFA is significantly less potent than 2-MFA. This suggests that the position of the methyl group at C3 does not activate the molecule as effectively as the C2 position, potentially due to differences in the stability of the resulting carbocation or steric hindrance at the active site of the specific CYP isozyme.

-

Initiation vs. Complete Carcinogenesis: 3-MFA acts primarily as an initiator. Without the TPA promoter, repeated application of 3-MFA alone yields very few tumors compared to complete carcinogens like B[a]P.

-

Lung vs. Skin: While 3-MFA is a weak skin tumor initiator, researchers should note that in newborn mouse lung tumor assays, it may show different potency profiles. This guide focuses strictly on dermal application.

Safety & Handling Protocols

PAHs are potent genotoxins. Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All weighing and solution preparation must occur in a Class II Biological Safety Cabinet or a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), Tyvek lab coat, and safety goggles.

-

Deactivation: Spills and glassware should be treated with a surfactant/solvent mixture and then oxidized (e.g., bleach solution) before disposal, though incineration is the preferred disposal method for PAH waste.

References

-

LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis, 15(10), 2131–2135.

-

Rice, J. E., Braley, G. K., & LaVoie, E. J. (1987). Tumor initiating activity of methylfluoranthenes on the skin of Sencar mice.[1] Cancer Letters, 36(1), 59-64.

-

Weyand, E. H., Rice, J. E., & LaVoie, E. J. (1987). 32P-Postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography. Cancer Letters, 37(3), 257-266.

-

International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 92.

Sources

- 1. Mouse skin tumor-initiating activity of 5-, 7-, and 12-methyl- and fluorine-substituted benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. www2.mst.dk [www2.mst.dk]

- 5. mdpi.com [mdpi.com]

- 6. Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methylfluoranthene

Technical Guide: 3-Methylfluoranthene (CAS 1706-01-0) [1]

Executive Summary 3-Methylfluoranthene (3-MeFA) is a methylated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental toxicology and carcinogenesis research.[1] Distinct from its parent compound, fluoranthene, the presence of a methyl group at the C3 position alters its steric and electronic properties, influencing its metabolic activation pathways and mutagenic potency.[1] This guide provides a definitive technical reference for researchers investigating the physicochemical characterization, synthesis, and biological fate of 3-MeFA.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The following data aggregates experimentally validated properties. Researchers should note the critical distinction between the 3-methyl isomer and the 2-methyl isomer (often confused in older literature where numbering conventions varied).

Table 1: Physicochemical Specifications

| Property | Value / Description | Source Validation |

| IUPAC Name | 3-Methylfluoranthene | IUPAC / CAS |

| CAS Registry | 1706-01-0 | CAS Common Chemistry |

| Formula | C₁₇H₁₂ | PubChem |

| Molecular Weight | 216.28 g/mol | Calculated |

| Physical State | Pale yellow crystalline solid (needles) | Stubbs & Tucker (1950) |